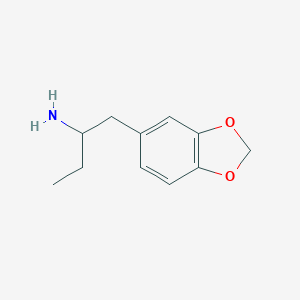

1-(3,4-Methylenedioxyphenyl)-2-butanamine

Description

Historical Context of the Discovery and Initial Characterization of 1-(3,4-Methylenedioxyphenyl)-2-butanamine

The initial synthesis of this compound is credited to the American chemist and pharmacologist Alexander Shulgin. wikipedia.org Shulgin, known for his extensive work in the field of psychoactive compounds, first synthesized BDB as part of his systematic exploration of phenethylamine (B48288) derivatives. wikipedia.orgnih.gov His work, detailed in the book PiHKAL: A Chemical Love Story, provides an account of the synthesis and initial qualitative observations of its effects. wikipedia.org

While Shulgin was a pivotal figure in the synthesis of numerous novel psychoactive compounds, the broader scientific investigation into BDB and its N-methylated analog, MBDB, was notably advanced by the work of pharmacologist David E. Nichols and his research team. psychedelicreview.comhmdb.ca Their studies in the 1980s aimed to understand the structure-activity relationships of MDMA-like compounds and were instrumental in the initial pharmacological characterization of BDB. psychedelicreview.com It is important to note that BDB has also been identified as a metabolite of its N-alkylated counterparts, such as MBDB and ethylbenzodioxylbutanamine (EBDB), meaning it can be formed in the body after the consumption of these related compounds. wikipedia.orgoup.com

Structural Relationships to Methylenedioxyamphetamine Derivatives and Related Phenethylamine Analogues

The chemical structure of this compound is central to its pharmacological profile. It is classified as a substituted phenethylamine, which forms the backbone of many psychoactive substances. nih.gov

Key structural features of BDB include:

Phenethylamine Core: The foundational structure of a benzene (B151609) ring attached to an ethylamine (B1201723) side chain.

Methylenedioxy Group: A key functional group attached to the 3 and 4 positions of the benzene ring, forming a 1,3-benzodioxole (B145889) ring system. This feature is shared with other well-known compounds like MDA and MDMA. researchgate.netresearchgate.net

α-Ethyl Group: An ethyl group attached to the alpha carbon of the phenethylamine backbone. This distinguishes BDB from MDA, which has an α-methyl group. wikipedia.orgresearchgate.net

BDB is the α-ethyl homolog of MDA and the N-demethylated derivative of MBDB (N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine). researchgate.netnih.gov The structural similarities and differences between BDB and its analogs are crucial in determining their respective pharmacological activities. For instance, N-methylation of certain phenethylamine derivatives has been shown to alter their effects. nih.govnih.gov

| Compound | Abbreviation | Structural Difference from BDB |

|---|---|---|

| 3,4-Methylenedioxyamphetamine | MDA | α-methyl group instead of α-ethyl group |

| N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine | MBDB | N-methyl group on the amine |

| 3,4-Methylenedioxymethamphetamine | MDMA | α-methyl group and N-methyl group |

Academic Classification within Psychoactive Compound Categories: The Entactogen Concept

The unique psychoactive effects of compounds like MDMA led to the proposal of a new pharmacological class: entactogens. chemeurope.comwikipedia.org The term "entactogen" was coined by David E. Nichols in 1986 to describe substances that "produce a touching within." nih.govchemeurope.commaps.org This was proposed as an alternative to "empathogen," a term coined by Ralph Metzner in 1983, to avoid potential negative associations with the Greek root "pathos" (suffering). chemeurope.comwikipedia.org

Entactogens are characterized by their ability to produce feelings of emotional communion, empathy, and introspection, with fewer of the perceptual distortions associated with classic hallucinogens or the pronounced stimulation of amphetamines. nih.govchemeurope.comwikipedia.org BDB, along with its parent compound MBDB, is considered a representative of this class. researchgate.netchemeurope.com

The classification of BDB as an entactogen is based on its pharmacological profile, which shows a preferential interaction with the serotonin (B10506) system. nih.gov Animal studies have indicated that BDB is a potent serotonin releasing agent, a key mechanism believed to underlie the characteristic effects of entactogens. wikipedia.org Research comparing BDB to its N-methylated counterpart, MBDB, has shown that BDB can be more potent in some aspects of its interaction with the serotonin transporter. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)butan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-9(12)5-8-3-4-10-11(6-8)14-7-13-10/h3-4,6,9H,2,5,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMRXGAIDDCGDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC2=C(C=C1)OCO2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30910325 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107447-03-0 | |

| Record name | 1-(3,4-Methylenedioxyphenyl)-2-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107447-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Methylenedioxyphenyl)-2-butanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107447030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-BENZODIOXOLYLBUTANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM58WOT28Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 3,4 Methylenedioxyphenyl 2 Butanamine and Analogues

Established Synthetic Routes for 1-(3,4-Methylenedioxyphenyl)-2-butanamine

Two principal strategies have been established for the synthesis of this compound: reductive amination from a ketone precursor and the construction and subsequent reduction of a nitrostyrene (B7858105) intermediate.

Reductive amination is a widely used method for forming amines from carbonyl compounds. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, the corresponding ketone precursor is 1-(3,4-methylenedioxyphenyl)-2-butanone (MDP2B). The process generally occurs in two stages: the reaction of the ketone with an amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the saturated amine. libretexts.orgyoutube.com

The reaction can be performed as a direct, one-pot process where the ketone is reacted with an amine source, such as ammonia (B1221849) or an alkylamine, in the presence of a reducing agent. organic-chemistry.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the starting ketone. masterorganicchemistry.com Alternatively, catalytic hydrogenation using a metal catalyst like palladium on carbon (Pd/C) or Raney nickel can be employed. youtube.com Biocatalytic methods using imine reductase (IRED) enzymes have also been developed for asymmetric reductive amination, offering a route to specific enantiomers of chiral amines. nih.gov A similar reductive amination approach is used in the synthesis of the related compound MDMA, where 3,4-methylenedioxyphenyl-2-propanone (MDP2P) is reacted with methylamine. nih.gov

Table 1: Reagents for Reductive Amination

| Ketone Precursor | Amine Source | Reducing Agent Examples | Product |

|---|---|---|---|

| 1-(3,4-Methylenedioxyphenyl)-2-butanone (MDP2B) | Ammonia | Sodium Cyanoborohydride (NaBH3CN), Catalytic Hydrogenation (H₂/Pd-C) | This compound (BDB) |

An alternative and common route begins with piperonal (B3395001) (3,4-methylenedioxybenzaldehyde). nih.gov This method involves a Henry condensation (or nitroaldol reaction) between piperonal and a suitable nitroalkane, in this case, 1-nitropropane. This condensation reaction forms the β-nitrostyrene derivative, 1-(3,4-methylenedioxyphenyl)-2-nitro-1-butene. nih.govorgsyn.org

The subsequent step is the reduction of both the nitro group and the alkene double bond of the nitrostyrene intermediate to yield the primary amine. nih.gov This reduction can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). More recently, milder and more selective methods have been developed, such as using sodium borohydride (B1222165) (NaBH4) in combination with a transition metal salt like copper(II) chloride (CuCl2), which can efficiently reduce substituted β-nitrostyrenes to their corresponding phenethylamines in a one-pot procedure. nih.govbeilstein-journals.org

Figure 1: Nitrostyrene Pathway to this compound

Synthesis of Regioisomeric and Side-Chain Analogues of Methylenedioxyphenethylamines

The synthesis of analogues of methylenedioxyphenethylamines allows for the exploration of structure-activity relationships. These analogues can be categorized as regioisomers, where the position of the methylenedioxy group on the phenyl ring is altered, or as side-chain analogues, where the alkyl chain is modified.

The synthesis of regioisomers, such as the 2,3-methylenedioxy analogues of cathinones like butylone (B606430) and methylone, has been reported. researchgate.net The synthesis follows similar principles to the 3,4-isomers but starts with the corresponding 2,3-methylenedioxybenzaldehyde or a related precursor. These isomers can often be separated and distinguished from their 3,4-counterparts using chromatographic and spectroscopic techniques like GC-MS and NMR. researchgate.net

Side-chain analogues of MDMA have been synthesized to probe pharmacological effects. nih.gov These include N-ethyl-3,4-methylenedioxyamphetamine (MDE) and N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB), which is the N-methylated version of the title compound. nih.gov The synthesis of these compounds typically follows the same routes, such as reductive amination, but utilizes a different amine (e.g., ethylamine (B1201723) for MDE) or a different ketone/nitroalkane precursor to build the desired side chain. nih.govnih.gov Other modifications include the synthesis of bioisosteric analogs where oxygen atoms in the methylenedioxy ring are replaced with sulfur or selenium. biorxiv.org

Chemical Precursors and Intermediates in this compound Synthesis

The synthesis of this compound relies on a set of key chemical precursors and proceeds through specific intermediates. nih.govresearchgate.net The primary starting materials are derived from natural sources, such as safrole or piperine (B192125). nih.govresearchgate.net

Piperonal (Heliotropin): Also known as 3,4-methylenedioxybenzaldehyde, this is a common starting material, particularly for the nitrostyrene synthesis route. nih.gov It can be prepared via the oxidation of piperine (extracted from black pepper) or the isomerization of safrole to isosafrole followed by oxidation. researchgate.net

Safrole: This is a major precursor, which can be isomerized to isosafrole. Isosafrole can then be oxidized to produce 3,4-methylenedioxyphenyl-2-propanone (MDP2P), a precursor for MDMA, or related ketones. nih.gov

1-(3,4-Methylenedioxyphenyl)-2-butanone (MDP2B): This is the direct ketone precursor for the reductive amination route to BDB.

1-(3,4-Methylenedioxyphenyl)-2-nitro-1-butene: This is the key intermediate in the nitrostyrene synthesis pathway. nist.gov It is formed from the condensation of piperonal and 1-nitropropane.

During synthesis, particularly from non-purified precursors, route-specific impurities can be generated. For instance, the synthesis of piperonal from piperine has been shown to potentially create chlorinated analogues, which can then be carried through the synthesis to produce chlorinated final products. researchgate.net

Table 2: Key Precursors and Intermediates

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Role in Synthesis |

|---|---|---|---|

| Piperonal | C₈H₆O₃ | 150.13 | Starting material for nitrostyrene route |

| Safrole | C₁₀H₁₀O₂ | 162.19 | Primary precursor, convertible to isosafrole |

| 1-(3,4-Methylenedioxyphenyl)-2-butanone (MDP2B) | C₁₁H₁₂O₃ | 192.21 | Ketone precursor for reductive amination |

Synthesis of β-Keto Analogues Related to this compound

The β-keto (or cathinone) analogues are characterized by a ketone group at the beta position of the phenethylamine (B48288) side chain. The most direct β-keto analogue of MBDB is 1-(1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one, commonly known as Butylone. nih.govresearchgate.net

The synthesis of substituted cathinones like butylone generally starts from the corresponding propiophenone (B1677668) or butyrophenone (B1668137) derivative. nih.gov For butylone, the starting material is 3,4-methylenedioxybutyrophenone. The typical synthetic sequence involves an α-bromination of the ketone to produce an α-bromo ketone intermediate. This intermediate is then reacted with the appropriate amine (in this case, methylamine) to yield the final β-keto-phenethylamine product via nucleophilic substitution. researchgate.netnih.gov This methodology is well-established for a range of cathinone (B1664624) derivatives, including methylone, which is synthesized from 3,4-methylenedioxypropiophenone. nih.govnih.gov

Table 3: β-Keto Analogues and Their Precursors

| β-Keto Analogue | IUPAC Name | Ketone Precursor |

|---|---|---|

| Butylone | 1-(1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one | 3,4-Methylenedioxybutyrophenone |

Chemical Modifications and Structural Analogues of 1 3,4 Methylenedioxyphenyl 2 Butanamine

N-Substituted Derivatives and Homologues of the Butanamine Scaffold

The butanamine scaffold of 1-(3,4-Methylenedioxyphenyl)-2-butanamine allows for various modifications, particularly at the nitrogen atom, leading to a range of N-substituted derivatives. These modifications significantly influence the compound's properties.

N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB) as a Key Analogue

N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB) is a significant analogue of BDB and a member of the phenethylamine (B48288) and amphetamine families. wikipedia.org It is structurally closely related to 3,4-methylenedioxymethamphetamine (MDMA), with the primary difference being an ethyl group instead of a methyl group at the alpha carbon of the phenethylamine backbone. hmdb.ca This structural similarity places MBDB in the class of entactogens, which are distinguished from typical stimulant amphetamines by the methylenedioxy substitution on the aromatic ring. wikipedia.org

MBDB acts as a serotonin-norepinephrine releasing agent. wikipedia.org It is also known to be a metabolite of MBDB, with 3,4-methylenedioxybutanamine (BDB) being its N-demethylated metabolite. oup.comwikipedia.org In analytical contexts, the differentiation of MBDB from its isomers and other related compounds is a significant challenge due to their similar mass spectra. maps.org

Table 1: Chemical Identification of MBDB

| Identifier | Value |

| IUPAC Name | 1-(1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine |

| CAS Number | 135795-90-3 |

| Molecular Formula | C12H17NO2 |

| Molar Mass | 207.273 g·mol−1 |

| Synonyms | Methyl-J, Eden, 3,4-Methylenedioxy-N-methyl-α-ethylphenylethylamine |

Ethyl and Dimethyl Analogues in Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) within the methylenedioxyphenethylamine class involves the synthesis and evaluation of various analogues. Ethyl and dimethyl analogues of this compound are of particular interest in these studies. For instance, N-ethyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (EBDB) is another known derivative. wikipedia.org

SAR studies have shown that the length of the alkyl chain on the alpha-carbon of cathinone (B1664624) derivatives, which are β-keto amphetamines, influences their pharmacological effects. nih.gov An increase in the α-carbon side-chain length from methyl to propyl in N-ethyl substituted cathinones enhances their potency as dopamine (B1211576) uptake inhibitors, while a further increase to a butyl or pentyl chain decreases it. nih.gov This suggests that similar relationships may exist for the butanamine derivatives, where variations in the N-alkyl substituent (e.g., methyl, ethyl, dimethyl) could modulate their activity. The study of these analogues helps in understanding the structural requirements for their biological actions. nih.gov

Stereoisomerism and Enantiomeric Forms in this compound and its Derivatives

This compound possesses a chiral center at the second carbon of the butane (B89635) chain, leading to the existence of two enantiomers: (S)- and (R)-isomers. ecddrepository.org The stereochemistry of these molecules is a critical factor influencing their pharmacological and toxicological profiles.

The racemic mixture of MBDB, as well as its individual enantiomers, (S)-MBDB and (R)-MBDB, have been studied to understand their distinct effects. wikipedia.orgdigitellinc.com Research has shown that both enantiomers of MBDB can produce similar behavioral effects in animal models. wikipedia.org However, subtle differences in their potency and qualitative effects are often observed. For instance, in drug discrimination studies, both isomers of MBDB have been shown to substitute for MDMA. nih.gov

The absolute configurations of the R(-) and S(+) enantiomers of MBDB are the same as those of MDA analogues. oup.com Analysis of confiscated MBDB has often revealed it to be in a racemic form. oup.com The separation and analysis of these enantiomers are crucial for forensic and pharmacological studies and are often achieved using chiral chromatography techniques. oup.comnih.gov

Structural Isomers and Regioisomeric Relationships within the Methylenedioxyphenethylamine Class

Within the methylenedioxyphenethylamine class, a number of structural isomers and regioisomers exist, which can pose significant challenges for analytical identification. nih.gov Regioisomers are compounds that have the same molecular formula but differ in the position of substituents on the aromatic ring or the side chain.

For example, 3,4-methylenedioxy-N-ethylamphetamine (MDEA), 3,4-methylenedioxy-N,N-dimethylamphetamine (MDMMA), and N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB) are three regioisomeric phenethylamines with the same molecular weight (207 g/mol ) and similar mass spectral fragmentation patterns. nih.govoup.com This similarity makes their differentiation by mass spectrometry alone difficult.

In addition to these, there are other side-chain regioisomers and isomers with different substitution patterns on the phenyl ring, such as 2,3-methylenedioxyphenethylamines. nih.gov Research has focused on developing methods to discriminate between these various isomers, which is essential for forensic analysis to avoid misidentification. ojp.govojp.gov These methods often involve derivatization followed by gas chromatography-mass spectrometry (GC-MS) to produce unique fragment ions for each isomer. nih.govoup.comnih.gov

Perfluoroacylation for Derivative Formation in Analytical Contexts

In forensic analysis, the identification of amphetamine derivatives and their analogues often requires derivatization to enhance their volatility and to create more specific mass spectra for GC-MS analysis. researchgate.net Perfluoroacylation is a common derivatization technique used for this purpose. nih.govoup.com

This method involves reacting the amine functional group with a perfluoroacylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA). oup.comnih.gov The resulting perfluoroacyl derivatives are more volatile and often produce unique fragment ions in their mass spectra, which allows for the specific identification of different side-chain and regioisomeric amines. nih.govoup.comojp.gov

Studies have shown that trifluoroacetyl and heptafluorobutyryl derivatives of regioisomeric methylenedioxyphenethylamines provide more specific fragment ions for molecular individualization. nih.gov The choice of derivatizing agent can be optimized to achieve the best chromatographic resolution and mass spectral differentiation for a particular set of isomers. oup.com For instance, HFBA derivatives have been found to be a good choice for discriminating among a set of regioisomeric phenethylamine derivatives. oup.com Other derivatization agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are also used to create stable derivatives for GC-MS analysis. sigmaaldrich.comgoogle.com

Table 2: Common Perfluoroacylating Agents

| Agent | Abbreviation |

| Trifluoroacetic anhydride | TFAA |

| Pentafluoropropionic anhydride | PFPA |

| Heptafluorobutyric anhydride | HFBA |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA |

Analytical Methodologies for Identification and Characterization of 1 3,4 Methylenedioxyphenyl 2 Butanamine

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a cornerstone technique for the analysis of BDB and related compounds. mdpi.com It combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. However, the analysis of BDB and its isomers can present challenges due to their similar chemical properties. researchgate.netresearchgate.net

Under electron impact (EI) ionization, BDB and its structural isomers often yield similar fragmentation patterns, making unambiguous identification difficult based on mass spectra alone. oup.comnih.gov The primary fragmentation of phenethylamines involves the cleavage of the Cβ-Cα bond. mdpi.com For BDB, this cleavage results in characteristic fragment ions. However, isomers like N-methyl-1-(3,4-methylenedioxyphenyl)-2-propanamine (MDMA) can produce a common base peak, complicating differentiation. maps.org

The EI mass spectrum of BDB is characterized by specific ion fragments that provide structural information. A key fragmentation pathway involves the cleavage of the bond between the first and second carbon of the butyl side chain (alpha-cleavage relative to the amino group), leading to the formation of a prominent iminium ion. The general fragmentation sequence for molecules with lone pair electrons, such as the nitrogen in BDB, follows the order of n > π > σ, meaning the lone pair electrons are most easily ionized. ruc.dk

A detailed examination of the mass spectrum of a related compound, N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB), shows a significant fragment at m/z 177 resulting from Cβ-Cα bond breakage. mdpi.com While specific fragmentation data for BDB is less detailed in the provided results, the principles of amine fragmentation suggest that alpha-cleavage would be a dominant pathway. libretexts.org The structural elucidation of unknown compounds often relies on matching these fragmentation patterns to library spectra or interpreting them based on established fragmentation rules. nih.gov

| Fragmentation Process | Description | Common Resulting Ions (m/z) | Significance in BDB Analysis |

|---|---|---|---|

| Alpha-Cleavage | Cleavage of the C-C bond adjacent to the nitrogen atom. | Varies depending on the alkyl substituent on the amine. | Produces a primary iminium ion, which is often the base peak and is crucial for identifying the side chain structure. |

| Beta-Cleavage (Benzylic Cleavage) | Cleavage of the bond between the alpha and beta carbons relative to the aromatic ring. | Produces a tropylium-like ion (e.g., m/z 135 for the methylenedioxyphenyl moiety). | Confirms the presence of the methylenedioxyphenyl ring system. |

To overcome the challenge of co-eluting isomers with similar mass spectra, derivatization is a widely used strategy. researchgate.netresearchgate.net Acylation of the amine group with reagents like pentafluoropropionic anhydride (B1165640) (PFPA), heptafluorobutyric anhydride (HFBA), or trifluoroacetic anhydride (TFAA) improves chromatographic behavior and, more importantly, alters the fragmentation pathways to produce unique, diagnostic ions for different isomers. nih.govresearchgate.netyoutube.com

Derivatization with these fluorinated anhydrides converts the primary or secondary amine of BDB and its isomers into more stable and volatile amides. gcms.cz This chemical modification can enhance the differences in mass spectra among isomers. researchgate.net For instance, the PFPA derivative of N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB), an N-methylated analog of BDB, yields diagnostic ions at m/z 160 and 176, which allows for its differentiation from its isomer, MDEA-PFPA. oup.com The formation of these unique fragments is attributed to the influence of the PFPA group on the fragmentation process, promoting specific rearrangements and bond cleavages that are characteristic of the original molecule's structure. oup.com Studies have shown that PFPA can be the most effective derivatizing agent for sensitivity in the analysis of amphetamine-related compounds. nih.gov

Differentiation of BDB from its regioisomer, 2,3-BDB, has also been shown to be possible using derivatization with agents like PFPA and HFBA. nih.govresearchgate.net The resulting perfluoroacyl derivatives can be differentiated by mass spectrometry, whereas the underivatized forms cannot. nih.gov

| Agent | Abbreviation | Derivative Formed | Key Advantage |

|---|---|---|---|

| Pentafluoropropionic anhydride | PFPA | Pentafluoropropionyl amide | Often provides excellent sensitivity and produces diagnostic fragment ions for isomer differentiation. oup.comnih.gov |

| Heptafluorobutyric anhydride | HFBA | Heptafluorobutyryl amide | Effective for isomer differentiation and improves chromatographic properties. nih.gov |

| Trifluoroacetic anhydride | TFAA | Trifluoroacetyl amide | A common reagent used to improve volatility and chromatographic peak shape. nih.govresearchgate.net |

When analyzing BDB in complex matrices such as biological fluids or seized drug samples, the full scan mode of the mass spectrometer may lack the necessary sensitivity and selectivity due to background interference. In such cases, Selected Ion Monitoring (SIM) mode is employed for targeted analysis. shimadzu.combioconductor.org SIM mode significantly enhances the signal-to-noise ratio by having the mass spectrometer monitor only a few specific, characteristic ions of the target analyte, rather than scanning the entire mass range. chromatographyonline.com This results in lower limits of detection. chromatographyonline.comresearchgate.net

For the analysis of BDB, specific ions from its mass spectrum (or the spectrum of its derivative) are chosen as the quantifier and qualifier ions. nih.gov The quantifier ion is typically the most abundant and is used for concentration measurements, while qualifier ions are used for confirmation of the analyte's identity by ensuring their relative ratios are consistent with a known standard. nih.gov The use of SIM mode is crucial for the reliable quantification of trace amounts of BDB and for distinguishing it from interfering substances present in the sample matrix. researchgate.net Some modern instruments allow for synchronous SIM/scan mode, which captures targeted SIM data for quantification while simultaneously acquiring full scan data for the identification of unknown compounds. researchgate.netnih.gov

The choice of the gas chromatography column and the optimization of its operating parameters are critical for the successful separation of BDB from its isomers and other components in a sample. researchgate.net The separation is influenced by column length, internal diameter, film thickness, and the chemical nature of the stationary phase. chromatographyonline.comchromatographyonline.com

For amphetamine-like compounds, non-polar stationary phases such as those based on dimethylpolysiloxane (e.g., Rtx-1, Rtx-5) are often used. However, for resolving closely related isomers like the regioisomers of BDB (e.g., 2,3-BDB), these may be insufficient. nih.gov More polar stationary phases, such as trifluoropropylmethyl polysiloxane (Rtx-200) or those incorporating cyclodextrins (e.g., Rtx-bDEX), have been shown to provide better resolution for underivatized amines and their derivatized forms. nih.gov The optimization process involves adjusting the temperature program and carrier gas flow rate to maximize resolution and minimize analysis time. researchgate.netyoutube.com Using shorter columns can be effective for analyzing high-boiling point compounds. nih.gov

| Parameter | Effect of Increase | Typical Application |

|---|---|---|

| Length | Increases resolution and analysis time. chromatographyonline.com | Complex mixtures with many components. chromatographyonline.com |

| Internal Diameter | Decreases efficiency, increases capacity. | Smaller diameters ("fast GC") for rapid analysis. chromatographyonline.com |

| Film Thickness | Increases retention and capacity, may increase bleed. youtube.com | Thicker films for volatile analytes, thinner films for high efficiency. chromatographyonline.com |

| Stationary Phase Polarity | Affects selectivity based on analyte-phase interactions. chromatographyonline.com | Polar phases (e.g., Rtx-200) for separating isomers of polar compounds like amines. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS serves as a powerful alternative and complementary technique to GC-MS for the analysis of BDB, particularly for samples that are thermally labile or not easily volatilized.

Reversed-phase liquid chromatography (RPLC) is the most common separation mode used for the analysis of BDB and related phenethylamines. maps.orgnih.gov In RPLC, a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used with a polar mobile phase. nih.govpsu.edu The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

For the separation of BDB and its isomers, the mobile phase usually consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govpsu.edu Adjusting the pH of the mobile phase is critical for controlling the retention and selectivity of ionizable compounds like amines. An acidic mobile phase (e.g., pH 3) is often used to ensure that the amine group is protonated, which affects its interaction with the stationary phase and improves peak shape. nih.govpsu.edu The separation of positional isomers can be achieved by carefully optimizing the mobile phase composition, including the type of organic solvent and the use of additives like triethylamine. psu.edu RPLC methods have been successfully developed to separate BDB from its isomer MDMA, demonstrating the capability of LC to differentiate these closely related structures. maps.org

Tandem Mass Spectrometry (MS-MS) for Enhanced Structural Elucidation of Regioisomers

Tandem mass spectrometry (MS-MS) is a powerful tool for the structural elucidation of complex molecules, including the differentiation of regioisomers of 1-(3,4-Methylenedioxyphenyl)-2-butanamine. While isomers may exhibit similar mass-to-charge ratios (m/z) in a primary mass spectrum, MS-MS provides a higher level of structural information by fragmenting the initial ions and analyzing the resulting product ions.

Although this compound and its close isomer N-methyl-1-(3,4-methylenedioxyphenyl)-2-propanamine (MDMA) produce similar mass spectral fragmentation patterns, including a common base peak at m/z 58, mass spectrometry can still be employed to distinguish them from other positional isomers. oup.commaps.org For instance, the electron impact mass spectra of the 1-(3,4-methylenedioxyphenyl)-1-propanamines show fragmentation patterns that clearly differentiate them from the 3,4-methylenedioxyamphetamine (MDA) series of the same molecular weight. nih.gov

To enhance the differentiation of regioisomers with very similar fragmentation patterns, derivatization techniques are often employed prior to MS-MS analysis. For example, the derivatization of secondary amines like N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB) and N-ethyl-3,4-methylenedioxyamphetamine (MDEA) with pentafluoropropionic anhydride (PFPA) produces amides with distinct fragment ions under electron impact mass spectrometry. The PFPA derivative of MBDB yields diagnostic ions at m/z 160 and 176, while the PFPA derivative of MDEA produces ions at m/z 162 and 190, allowing for their individualization. oup.com This is particularly crucial as these two compounds have similar retention times. oup.com

Advanced MS techniques like infrared ion spectroscopy (IRIS), which combines mass spectrometry with infrared spectroscopy, have also proven effective in distinguishing closely related isomers of novel psychoactive substances. nih.gov By generating unique IR spectra for each isomer, IRIS provides an additional layer of specificity for their identification. nih.gov

Table 1: Diagnostic MS-MS Fragments for Derivatized Isomers

| Compound | Derivatizing Agent | Diagnostic Fragment Ions (m/z) |

|---|---|---|

| N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB) | Pentafluoropropionic anhydride (PFPA) | 160, 176 |

| N-ethyl-3,4-methylenedioxyamphetamine (MDEA) | Pentafluoropropionic anhydride (PFPA) | 162, 190 |

Sample Preparation Techniques for Analytical Research

Effective sample preparation is a critical step in the analytical workflow for the accurate determination of this compound in various matrices. The choice of technique depends on the complexity of the sample and the required level of sensitivity and selectivity.

Molecularly imprinted solid-phase extraction (MISPE) is a highly selective sample preparation technique that utilizes molecularly imprinted polymers (MIPs) as sorbents. mdpi.comspringernature.com These polymers are synthesized with custom-made recognition sites that are complementary in shape, size, and functionality to a target analyte, such as this compound. mdpi.comnih.gov This high selectivity allows for the efficient extraction of the target compound from complex matrices like biological fluids, even in the presence of structurally similar compounds. nih.govnih.gov

The MISPE process typically involves conditioning the polymer, loading the sample, washing away interferences, and finally eluting the purified analyte. nih.gov The use of MIPs in solid-phase extraction enhances the recognition selectivity, simplifies the clean-up process, and improves the detection sensitivity of the subsequent analysis. mdpi.com

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are two of the most common sample preparation techniques used in analytical laboratories. nih.govlabmanager.comnih.gov

Liquid-Liquid Extraction (LLE) is a traditional method that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic solvent. youtube.cominl.gov While effective for certain applications, LLE can be labor-intensive, time-consuming, and may result in lower analyte recovery due to the formation of emulsions. phenomenex.blog

Solid-Phase Extraction (SPE) offers several advantages over LLE, including higher efficiency, reduced solvent consumption, and the potential for automation. nih.govphenomenex.blogrocker.com.tw In SPE, the sample is passed through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent. rocker.com.tw Studies comparing the two methods have shown that SPE can provide cleaner extracts and higher, more consistent analyte recoveries. nih.govwaters.com For instance, in the analysis of alkaline drugs, SPE was found to be a faster technique, allowing for the processing of a greater number of samples in a given timeframe compared to LLE. nih.gov Furthermore, SPE can enable the detection of compounds that are not easily extractable by LLE. nih.gov

Table 2: Comparison of LLE and SPE for Analyte Extraction

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

|---|---|---|

| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid |

| Efficiency | Can be lower due to emulsion formation | Generally higher and more reproducible |

| Speed | More time-consuming and labor-intensive | Faster and amenable to automation |

| Solvent Consumption | High | Low |

| Selectivity | Lower | Higher, with a variety of sorbents available |

Extractive-derivatization is a technique that combines extraction and chemical derivatization to improve the analytical performance of methods like gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). researchgate.net Derivatization involves chemically modifying the analyte to enhance its volatility, thermal stability, and detectability. researchgate.netgcms.cz

For a compound like this compound, which contains a primary amine group, derivatization is often necessary for successful GC analysis. gcms.cz Common derivatization reactions include silylation, acylation, and alkylation. researchgate.netgcms.cz For example, silylation replaces active hydrogen atoms with a silyl (B83357) group, reducing the polarity of the compound and improving its volatility and stability. gcms.cz Acylation with reagents like pentafluoropropionic anhydride (PFPA) can create derivatives with unique mass spectral fragmentation patterns, aiding in the differentiation of isomers. oup.com The choice of derivatizing reagent depends on the specific functional groups of the analyte and the goals of the analysis. gcms.cz Optimizing the derivatization conditions, such as reaction time and temperature, is crucial for achieving efficient and reproducible results. nih.gov

Comparative Analytical Studies for Differentiation from Isomers and Analogues

The differentiation of this compound from its isomers and analogues is a key challenge in forensic analysis. Several analytical techniques have been developed to address this issue.

Reversed-phase liquid chromatography (RPLC) has been successfully used to separate BDB from its isomer, MDMA. oup.commaps.org These methods typically employ a C18 stationary phase and an acidic aqueous mobile phase. oup.commaps.orgnih.gov The relative retention properties of these compounds can be used for their differentiation. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for distinguishing between these compounds, particularly when coupled with derivatization. oup.com While underivatized BDB and its N-methylated analogue, MBDB, may have similar mass spectra to other related compounds, derivatization can introduce unique fragmentation patterns that allow for their specific identification. oup.com For example, the mass spectra of 1-(3,4-methylenedioxyphenyl)-3-butanamine homologues are very similar to their MDA counterparts, making chromatographic separation essential for their distinction. nih.gov

Infrared ion spectroscopy (IRIS) has also been shown to be a valuable technique for differentiating closely related novel psychoactive substances, including ring-isomers of MDA and MDMA. nih.gov

Table 3: Analytical Techniques for Differentiating BDB from its Isomers

| Isomer/Analogue | Analytical Technique(s) | Key Differentiating Feature(s) |

|---|---|---|

| N-methyl-1-(3,4-methylenedioxyphenyl)-2-propanamine (MDMA) | Reversed-Phase Liquid Chromatography (RPLC) | Different retention times on a C18 column. oup.commaps.orgnih.gov |

| N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB) | GC-MS with PFPA derivatization | Unique mass spectral fragment ions (m/z 160, 176). oup.com |

| N-ethyl-3,4-methylenedioxyamphetamine (MDEA) | GC-MS with PFPA derivatization | Unique mass spectral fragment ions (m/z 162, 190). oup.com |

| 1-(3,4-Methylenedioxyphenyl)-1-propanamines | GC-MS | Distinct fragmentation patterns from MDA series. nih.gov |

| 1-(3,4-Methylenedioxyphenyl)-3-butanamines | RPLC and GC-MS | Separation by RPLC; mass spectra are similar to MDA homologues. nih.gov |

Spectroscopic Characterization in Analytical Research (e.g., Infrared Spectra in Differentiation Studies)

Spectroscopic techniques, particularly infrared (IR) spectroscopy, play a crucial role in the characterization and differentiation of this compound and its isomers. Although the IR spectra of closely related isomers like BDB and MDMA can be quite similar, subtle differences in their vibrational frequencies can be exploited for their differentiation. oup.commaps.org

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. youtube.com Different types of bonds and functional groups vibrate at characteristic frequencies, resulting in a unique "fingerprint" spectrum for each compound. youtube.comquora.com This allows for the identification of specific functional groups and can be used to distinguish between structural isomers. quora.comspectroscopyonline.com For example, the position and pattern of peaks in the IR spectrum can differentiate between ortho, meta, and para isomers of substituted benzene (B151609) rings. youtube.com

Infrared ion spectroscopy (IRIS) is a particularly powerful technique that combines the selectivity of IR spectroscopy with the sensitivity of mass spectrometry. nih.gov IRIS can distinguish between isomers with high confidence, even when they have nearly identical mass spectra. nih.gov This is achieved by measuring the IR-induced dissociation of mass-selected ions, which produces a unique IR spectrum for each isomer. nih.gov This technique has been successfully applied to differentiate ring-isomers of MDA and MDMA. nih.gov

Table 4: Common Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | BDB |

| N-methyl-1-(3,4-methylenedioxyphenyl)-2-propanamine | MDMA |

| N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine | MBDB |

| N-ethyl-3,4-methylenedioxyamphetamine | MDEA |

| 3,4-Methylenedioxyamphetamine | MDA |

Biochemical and Metabolic Transformations of 1 3,4 Methylenedioxyphenyl 2 Butanamine and Its Analogues

Major Metabolic Pathways Identified in Preclinical Models

The metabolism of BDB and its analogues, such as N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB) and 3,4-methylenedioxy-N-ethylamphetamine (MDEA), follows several conserved routes. These pathways modify the compound at the amine, the alkyl side chain, and the characteristic methylenedioxy ring.

While direct O-dealkylation is more characteristic of compounds with alkoxy groups, a related and critical pathway for methylenedioxyphenyl compounds is the cleavage of the methylenedioxy bridge, known as demethylenation. nih.govacsgcipr.org This Phase I reaction, detailed further in section 5.1.3, results in the formation of highly polar catechol (dihydroxy) metabolites.

These newly formed hydroxyl groups on the aromatic ring become primary sites for Phase II conjugation reactions. uomus.edu.iqyoutube.com Conjugation is a detoxification process that significantly increases the hydrophilicity of the metabolites, preparing them for renal or biliary excretion. nih.govnih.gov The principal conjugation reactions identified for catechol metabolites of related amphetamines include:

Glucuronidation: This is a common pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to a hydroxyl group, forming a glucuronide conjugate. nih.govnih.gov This process is a major route for the elimination of phenolic compounds. nih.gov

Sulphation (or Sulfation): Catalyzed by sulfotransferases (SULTs), this reaction involves the addition of a sulfonate group to a hydroxyl moiety. nih.govnih.gov Sulphation is often a high-affinity, low-capacity pathway compared to glucuronidation. nih.gov

Methylation: Catechol-O-methyltransferase (COMT) can catalyze the methylation of one of the hydroxyl groups of the catechol metabolite, leading to two possible isomeric methoxy-hydroxy metabolites.

These conjugation pathways are essential for the clearance of the active and potentially reactive catechol metabolites. uomus.edu.iqnih.gov

N-dealkylation is a significant metabolic route for secondary amines in this class, such as MBDB. taylorandfrancis.com This reaction involves the removal of an N-alkyl group, converting a secondary amine into a primary amine. taylorandfrancis.com For instance, the N-demethylation of MBDB directly yields 1-(3,4-Methylenedioxyphenyl)-2-butanamine (BDB) as a primary amine metabolite. nih.gov

This conversion is not only a step in the metabolic cascade but also significant because the resulting primary amine metabolites often retain pharmacological activity. taylorandfrancis.com The N-dealkylation process is primarily catalyzed by cytochrome P450 (CYP) enzymes. taylorandfrancis.com

Table 1: N-Dealkylation of MBDB to BDB

| Precursor Compound | Metabolic Reaction | Primary Metabolite |

| N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB) | N-Demethylation | This compound (BDB) |

A hallmark of the metabolism of methylenedioxyphenyl compounds is the enzymatic cleavage of the methylenedioxy ring. nih.gov This reaction, termed demethylenation, is a critical Phase I pathway that transforms the parent compound into a catechol derivative, specifically a dihydroxy metabolite. nih.gov For example, the metabolism of MBDB leads to the formation of 1,2-dihydroxy-4-[2-(methylamino)butyl]benzene (DHMBB). Similarly, the demethylenation of BDB would yield 4-(2-aminobutyl)benzene-1,2-diol.

This biotransformation is primarily mediated by the cytochrome P450 enzyme system and is considered a major route for analogues like MDMA and MDA. nih.gov The resulting catechols are chemically reactive and are readily targeted for the Phase II conjugation reactions described previously.

Another metabolic pathway involves the oxidation of the carbon atom adjacent to the amine group (the β-carbon), which can lead to the formation of a ketone. For BDB, this would result in the formation of 4-(3,4-Methylenedioxyphenyl)-2-butanone. hmdb.cafragranceconservatory.com

Following its formation, this β-keto metabolite can undergo a subsequent reduction reaction. Dehydrogenases or reductases can catalyze the reduction of the ketone group to a secondary alcohol, yielding an amino-alcohol metabolite. benthamopen.comorgsyn.org This two-step process of oxidation followed by reduction transforms the initial amine into a polar amino-alcohol, contributing to the diversity of metabolites formed.

Table 2: Proposed β-Oxidation and Reduction Pathway

| Parent Compound/Intermediate | Metabolic Reaction | Product |

| This compound (BDB) | β-Oxidation | 4-(3,4-Methylenedioxyphenyl)-2-butanone |

| 4-(3,4-Methylenedioxyphenyl)-2-butanone | β-Ketone Reduction | 1-(3,4-Methylenedioxyphenyl)-2-butanol-amine |

Enzymatic Systems Involved in Biotransformation

The biotransformation of BDB and its analogues is orchestrated by specific enzyme systems, with the cytochrome P450 superfamily playing a central role in the initial Phase I oxidative reactions. mdpi.comnih.gov

The cytochrome P450 (CYP) system, a diverse group of heme-containing enzymes primarily located in the liver, is responsible for the metabolism of a vast number of xenobiotics. mdpi.comnih.govproteopedia.org Specific isozymes within this superfamily have been identified as key players in the metabolism of BDB analogues. youtube.comnih.gov

Studies on the N-methylated analogue, MBDB, have provided significant insight into the specific CYP isozymes involved, which are directly relevant to the formation and subsequent metabolism of BDB. nih.gov

N-Dealkylation: The conversion of MBDB to BDB via N-demethylation is primarily catalyzed by CYP2B6 and CYP2C19 .

The involvement of multiple CYP isozymes highlights the complexity of the metabolic process and suggests that genetic polymorphisms in these enzymes could lead to inter-individual variability in metabolic profiles.

Table 3: Cytochrome P450 Isozymes in the Metabolism of BDB Analogues

| Metabolic Pathway | Key CYP450 Isozymes Involved |

| N-Dealkylation (e.g., MBDB to BDB) | CYP2B6, CYP2C19 |

| Demethylenation (Formation of Catechols) | CYP1A2, CYP2B6, CYP2C19, CYP2D6, CYP3A4 |

Catechol-O-Methyltransferase (COMT) Activity in Metabolite Formation

The metabolic pathway of this compound (BDB) and its analogues involves several key enzymatic processes, with Catechol-O-Methyltransferase (COMT) playing a crucial role in the biotransformation of intermediate metabolites. Following the primary metabolism of BDB-like compounds, which possess a methylenedioxy ring, a critical reaction is the opening of this ring, a process known as demethylenation. This reaction is typically mediated by cytochrome P450 (CYP) enzymes and results in the formation of a catechol intermediate, specifically a dihydroxy derivative. documentsdelivered.com

Once the catechol metabolite is formed, COMT catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol. nih.govnih.gov This O-methylation is a significant step in the phase II metabolic cascade. nih.gov For instance, in the metabolism of the closely related analogue 3,4-methylenedioxymethamphetamine (MDMA), CYP-mediated demethylenation yields dihydroxymethamphetamine (HHMA). nih.govyoutube.com COMT then acts on HHMA to produce 4-hydroxy-3-methoxymethamphetamine (HMMA). nih.govyoutube.com This methylation process is not merely a step in biotransformation but is considered a detoxification pathway, as it converts reactive catechol intermediates into more stable, methoxy (B1213986) metabolites that are more readily excreted. nih.gov The methylation of these catechols by COMT limits their potential for oxidation into more reactive species. nih.govnih.gov

Studies on various methylenedioxyphenylalkylamine designer drugs, including BDB, have confirmed that a major metabolic route involves this O-dealkylation of the methylenedioxy group to form dihydroxy derivatives, which is then followed by the methylation of one of the resulting hydroxy groups. documentsdelivered.com This indicates that COMT activity is a consistent and pivotal feature in the metabolism of this class of compounds. The enzyme's role is fundamental in converting the primary catechol metabolites into their corresponding O-methylated forms, thereby influencing their subsequent metabolic fate. nih.gov

Table 1: COMT-Mediated Methylation of Catechol Metabolites

| Parent Compound | Catechol Intermediate (Substrate for COMT) | O-Methylated Metabolite (Product of COMT) | Reference |

|---|---|---|---|

| MDMA | HHMA (3,4-dihydroxymethamphetamine) | HMMA (4-hydroxy-3-methoxymethamphetamine) | nih.govyoutube.com |

| MDA | HHA (3,4-dihydroxyamphetamine) | HMA (4-hydroxy-3-methoxyamphetamine) | youtube.com |

| BDB | 3,4-dihydroxy-phenyl-2-butanamine | 4-hydroxy-3-methoxy-phenyl-2-butanamine or 3-hydroxy-4-methoxy-phenyl-2-butanamine | documentsdelivered.com |

In Vitro Metabolic Studies Utilizing Biological Models (e.g., Hepatic Microsomes)

In vitro metabolic studies are indispensable for elucidating the biotransformation pathways of novel compounds. Biological models, particularly hepatic microsomes, are widely used for this purpose. nih.govresearchgate.netmdpi.com Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, and some phase II enzymes like UDP-glucuronosyltransferases (UGTs). nih.govmdpi.com Their use allows for the characterization of metabolic stability, reaction phenotyping, and the identification of metabolites in a controlled environment. nih.govnuvisan.com

For compounds like this compound (BDB), studies utilizing such models have been crucial for identifying their metabolic fate. Research on BDB and its N-methylated analogue, N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB), has identified two primary, overlapping metabolic pathways. documentsdelivered.com The first pathway involves the O-dealkylation (demethylenation) of the methylenedioxy ring to form dihydroxy catechols, which are subsequently methylated, as discussed previously. documentsdelivered.com The second pathway involves the degradation of the alkyl side chain, including N-dealkylation and deamination. documentsdelivered.com

In vitro studies with human liver microsomes on other designer drugs containing the methylenedioxy moiety have consistently shown that demethylenation is a major metabolic pathway. koreascience.krnih.gov For example, investigations into synthetic cathinones like eutylone (B1425526) and dibutylone (B1660615) demonstrated that they were metabolized via demethylenation and reduction when incubated with human liver microsomes. koreascience.kr The resulting dihydroxy metabolites are often conjugated (e.g., with glucuronic acid or sulfate) or undergo O-methylation. documentsdelivered.comkoreascience.kr The identification of these metabolites provides essential data for understanding the complete metabolic profile of the parent compound. nih.govnih.gov

The findings from these in vitro systems are foundational for predicting in vivo metabolism. The table below summarizes the metabolites of BDB and MBDB identified through metabolic studies.

Table 2: Metabolites of BDB and MBDB Identified in Metabolic Studies

| Parent Compound | Metabolite | Metabolic Pathway | Reference |

|---|---|---|---|

| BDB | Hydroxy-methoxy-phenyl-2-butanamine | Demethylenation followed by O-methylation | documentsdelivered.com |

| BDB | Hydroxy-phenyl-2-butanamine | Demethylenation | documentsdelivered.com |

| MBDB | BDB (this compound) | N-demethylation | documentsdelivered.com |

| MBDB | Hydroxy-methoxy-phenyl-2-butanamine | N-demethylation, demethylenation, O-methylation | documentsdelivered.com |

| MBDB | Hydroxy-methoxy-N-methyl-phenyl-2-butanamine | Demethylenation followed by O-methylation | documentsdelivered.com |

Compound Nomenclature

Table 3: List of Mentioned Chemical Compounds

| Abbreviation/Common Name | Systematic Name |

|---|---|

| BDB | This compound |

| COMT | Catechol-O-Methyltransferase |

| CYP | Cytochrome P450 |

| Dibutylone | 1-(Benzo[d] documentsdelivered.comkoreascience.krdioxol-5-yl)-2-(dimethylamino)butan-1-one |

| Eutylone | 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-butanone |

| HHMA | 3,4-Dihydroxymethamphetamine |

| HMA | 4-Hydroxy-3-methoxyamphetamine |

| HMMA | 4-Hydroxy-3-methoxymethamphetamine |

| MBDB | N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine |

| MDA | 3,4-Methylenedioxyamphetamine |

| MDMA | 3,4-Methylenedioxymethamphetamine |

| SAM | S-adenosyl-L-methionine |

| UGT | UDP-glucuronosyltransferase |

Pharmacology and Neurochemical Mechanisms of 1 3,4 Methylenedioxyphenyl 2 Butanamine in Preclinical Models

Neurotransmitter System Interactions

1-(3,4-Methylenedioxyphenyl)-2-butanamine (BDB) is a psychoactive compound that is an analog of 3,4-methylenedioxyamphetamine (MDA), containing an ethyl group at the alpha position. glpbio.combertin-bioreagent.com Its pharmacological actions are primarily centered on its interaction with monoamine neurotransmitter systems, specifically those involving serotonin (B10506), norepinephrine, and dopamine (B1211576). glpbio.comcvmh.fr

Preclinical evidence suggests that BDB acts as a potent serotonin releasing agent. wikipedia.org It also functions as an inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. glpbio.comcvmh.fr This dual action leads to an increase in the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission. The inhibition of serotonin reuptake is a key mechanism shared by many antidepressant medications. clinpgx.org In comparative studies, BDB has been shown to be a slightly more potent serotonin releasing agent than its N-methylated counterpart, methylbenzodioxylbutanamine (MBDB). wikipedia.org The IC50 value for BDB's inhibition of serotonin reuptake has been reported as 1.6 µM. glpbio.comcvmh.fr

In addition to its effects on serotonin and noradrenaline, BDB influences the dopamine system. It acts as an inhibitor of the dopamine transporter (DAT), preventing the reuptake of dopamine and thereby increasing its extracellular concentration. glpbio.comcvmh.fr The IC50 value for dopamine reuptake inhibition by BDB has been determined to be 7.9 µM. glpbio.comcvmh.fr This dopaminergic activity is generally weaker than its effects on the serotonin and noradrenaline systems.

The primary mechanism by which BDB exerts its effects on neurotransmitter systems is through the modulation of monoamine transporters. glpbio.comcvmh.fr These transporters, including SERT, NET, and DAT, are crucial for regulating the concentration of monoamines in the synaptic cleft. nih.gov By inhibiting these transporters, BDB effectively increases the availability of serotonin, noradrenaline, and dopamine to bind with their respective receptors, thus amplifying their signaling. The interaction with these transporters is a key characteristic of many psychoactive substances.

Interactive Data Table: Monoamine Transporter Inhibition by BDB

| Neurotransmitter Transporter | IC50 (µM) |

| Serotonin (SERT) | 1.6 |

| Noradrenaline (NET) | 2.8 |

| Dopamine (DAT) | 7.9 |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. glpbio.comcvmh.fr

Comparative Pharmacological Profiles with Related Phenethylamines in Animal Models

The pharmacological profile of BDB has been compared to other phenethylamines, including stimulants and hallucinogens, in preclinical animal models to better understand its unique behavioral effects.

Drug discrimination studies in animals are a valuable tool for classifying the subjective effects of psychoactive compounds. In these studies, animals are trained to recognize the effects of a specific drug and differentiate it from a placebo or other drugs.

In studies with rats trained to discriminate the effects of the N-methylated analog of BDB, (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine [(+)-MBDB], from saline, the cue generalized to MDMA and its parent drug, MDA. nih.govresearchgate.net However, the (+)-MBDB cue did not generalize to classic hallucinogens such as (+)-lysergic acid diethylamide (LSD), 2,5-dimethoxy-4-methylamphetamine (DOM), and mescaline. nih.govresearchgate.net Similarly, the cue did not generalize to psychostimulants like (+)-amphetamine and (+)-methamphetamine. nih.govresearchgate.net Cocaine only produced partial substitution. nih.govresearchgate.net These findings suggest that the behavioral effects of MDMA-like compounds, including BDB, are distinct from those of traditional hallucinogens and stimulants, leading to their classification in a novel pharmacological class termed "entactogens". nih.govnih.gov

Further studies have shown that while the S-(+) enantiomer of BDB can substitute for the discriminative stimulus effects of LSD in rats, the N-methyl derivative does not. nih.govacs.org This highlights the stereoselective nature of these interactions and further differentiates the effects of BDB and its derivatives from classic hallucinogens.

Entactogenic Modalities in Preclinical Behavioral Paradigms.

Entactogens, such as 3,4-methylenedioxymethamphetamine (MDMA), are typically evaluated in preclinical models for their effects on sociability and their unique interoceptive cues. Drug discrimination studies are a cornerstone of this research, where animals are trained to distinguish a substance's subjective effects from a vehicle. The extent to which other compounds substitute for the training drug indicates similar neuropharmacological mechanisms. While MDMA has been extensively studied in this paradigm, demonstrating a unique stimulus effect that is neither purely stimulant nor hallucinogenic, specific drug discrimination data for BDB is not extensively documented in publicly accessible research.

Similarly, behavioral tests assessing social interaction in rodents are commonly used to model the pro-social effects of entactogens. These tests measure the willingness of an animal to approach and interact with a conspecific. Although it is hypothesized that BDB would enhance social behaviors in these paradigms, empirical data from dedicated studies on BDB are scarce.

Structure-Activity Relationship (SAR) Studies of this compound and Analogues.

The structure-activity relationship (SAR) of this compound (BDB) and its analogues has been explored in preclinical models, particularly focusing on the influence of N-alkylation on its behavioral effects. A key study by Bronson and colleagues in 1995 evaluated the behavioral profiles of BDB, its N-methylated analogue N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB), and its N,N-dimethylated analogue N,N-dimethyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MMBDB) in newly hatched chickens.

This research revealed that BDB, the primary amine, elicited a complex behavioral syndrome that included effects characteristic of both psychostimulants and hallucinogens. hmdb.ca Specifically, BDB induced distress vocalizations, tremors, and wing extension, which are observed with both classes of drugs in this animal model. hmdb.ca However, it also produced abnormal body posture and bursting forward locomotion, effects more selectively associated with hallucinogenic compounds. hmdb.ca At the highest dose tested, BDB also caused a loss of the righting reflex, an effect more typical of d-amphetamine. hmdb.ca

The study demonstrated a clear trend in the structure-activity relationship regarding N-alkylation:

N-methylation (MBDB): The monomethylated derivative, MBDB, was found to be less potent than BDB in producing behavioral effects. hmdb.ca

N,N-dimethylation (MMBDB): The N,N-dimethyl analogue, MMBDB, was inactive at the doses tested, showing no discernible effect on the behavior of the chicks. hmdb.ca

These findings indicate that the primary amine moiety of BDB is crucial for its potent and mixed behavioral profile in this preclinical model. The addition of a methyl group on the nitrogen atom reduces potency, and further dimethylation leads to a loss of activity.

Interactive Data Table: Behavioral Effects of BDB and its Analogues in Newly Hatched Chickens

| Compound | Chemical Structure | Behavioral Effects Observed | Potency Comparison |

| This compound (BDB) | Primary Amine | Distress vocalizations, tremor, wing extension, abnormal body posture, bursting forward locomotion, loss of righting reflex (at high doses) | Most Potent |

| N-methyl-1-(3,4-Methylenedioxyphenyl)-2-butanamine (MBDB) | Secondary Amine | Similar behavioral effects to BDB but with reduced intensity | Less potent than BDB |

| N,N-dimethyl-1-(3,4-Methylenedioxyphenyl)-2-butanamine (MMBDB) | Tertiary Amine | No observable behavioral effects at the doses tested | Inactive |

Source: Bronson et al., 1995. hmdb.ca

Neuroendocrine and Neurophysiological Effects in Animal Models.

There is a notable lack of specific preclinical data on the neuroendocrine and neurophysiological effects of this compound (BDB). While related compounds, particularly MDMA, have been shown to induce significant changes in hormone levels and physiological parameters in animal models, dedicated studies on BDB are not prevalent in the scientific literature.

For context, research on MDMA has demonstrated acute increases in plasma concentrations of corticosterone and prolactin in rats. These effects are believed to be mediated primarily by the drug's potent serotonin-releasing actions. The elevation of these hormones is a common feature of serotonergic agonists and releasing agents. Given that BDB is also a serotonin-releasing agent, it could be hypothesized that it would produce similar neuroendocrine effects. However, without direct experimental evidence, this remains speculative.

Similarly, the neurophysiological effects of BDB, such as its impact on electroencephalogram (EEG) activity, sleep-wake cycles, and body temperature regulation, have not been extensively characterized in animal models.

Reinforcing Properties and Conditioned Place Preference in Animal Research.

Specific preclinical studies evaluating the reinforcing properties and the ability of this compound (BDB) to induce conditioned place preference (CPP) in animal models are not widely available in the published literature. The reinforcing efficacy of a substance is a key indicator of its abuse potential and is often assessed using self-administration paradigms, where animals learn to perform a response (e.g., lever pressing) to receive the drug.

Conditioned place preference is another standard behavioral paradigm used to assess the rewarding or aversive properties of a compound. In this model, the preference of an animal for an environment previously paired with the drug is measured. While numerous studies have utilized these models to characterize the abuse potential of related phenethylamines like MDMA, specific data for BDB is lacking.

Given its structural and mechanistic similarities to other reinforcing psychoactive substances, it is plausible that BDB would demonstrate reinforcing effects and induce conditioned place preference in animal models. However, without direct empirical investigation, its profile in these preclinical paradigms remains to be determined.

Future Directions in Academic Research on 1 3,4 Methylenedioxyphenyl 2 Butanamine

Development of Advanced Analytical Techniques for Comprehensive Profiling of Related Compounds

A significant challenge in the study of 1-(3,4-Methylenedioxyphenyl)-2-butanamine (BDB) and its analogues is the presence of structurally similar compounds, including isomers and metabolites, which can complicate identification and quantification. The infrared and mass spectra of BDB and its related compound N-methyl-1-(3,4-methylenedioxyphenyl)-2-propanamine (MDMA) are quite similar, for instance. oup.com The development of more sophisticated and sensitive analytical methods is therefore a critical future research direction.

Future efforts will likely focus on enhancing the specificity and resolution of current techniques. While methods like reversed-phase liquid chromatography (RPLC) with a C18 stationary phase have proven capable of separating BDB from its isomers, there is room for improvement. oup.com Advanced chromatographic techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC), offer faster analysis times and superior resolution, which are crucial for complex sample matrices. youtube.com Coupling these separation techniques with high-resolution mass spectrometry (HRMS) would provide a powerful tool for the unambiguous identification and structural elucidation of BDB, its metabolites, and other related compounds, even at trace levels.

Another promising avenue is the refinement of chiral separation methods. Since BDB possesses a chiral center, its enantiomers could exhibit different pharmacological and metabolic profiles. A study on the related compound MBDB revealed stereoselective disposition of its metabolite BDB in rats, with the (+)-isomers being excreted more than the (-)-isomers. nih.gov Developing robust enantioselective analytical methods, likely using chiral stationary phases in either HPLC or gas chromatography (GC), is essential for investigating the stereospecific properties of BDB. nih.govresearchgate.net The application of Analytical Quality by Design (AQbD) principles could systematically optimize these methods for robustness and reliability. youtube.com

| Technique | Application in BDB Research | Potential Advancements |

| High-Performance Liquid Chromatography (HPLC) | Separation of BDB from isomers and metabolites; Enantiomer analysis using chiral columns. nih.govoup.com | Integration with UHPLC for higher resolution and speed; Development of novel chiral stationary phases for improved enantioseparation. youtube.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile derivatives of BDB and related compounds. researchgate.net | Use of two-dimensional GC (GCxGC) for enhanced separation of complex mixtures. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for definitive identification and structural elucidation of unknown metabolites. nih.gov | Coupling with advanced ionization techniques to improve sensitivity and reduce matrix effects. |

| Capillary Electrophoresis (CE) | Analysis of drug distribution and purity with minimal sample volume. nih.gov | Development of CE-based methods for chiral separation and analysis of conjugation products. |

Further Elucidation of Detailed Enzymatic Biotransformation Pathways and Isozyme Specificity

The metabolic fate of this compound (BDB) is a critical area of research that is currently underexplored. Understanding how the human body processes this compound is fundamental to comprehending its full pharmacological profile. BDB is known to be an N-demethylated metabolite of MBDB. nih.gov However, the specific enzymes responsible for its formation and subsequent breakdown are not fully characterized.

Future research should focus on identifying the specific cytochrome P450 (CYP450) isozymes involved in the metabolism of BDB. Studies on the related compound MDMA have shown that multiple CYP450 enzymes, including CYP1A2, CYP3A4, and particularly CYP2D6, play a role in its biotransformation. nih.gov Specifically, the oxidative demethylenation of the benzo-1,3-dioxole group to form catechol derivatives is a major metabolic pathway for methylenedioxyphenyl compounds, a reaction mediated by CYP450 enzymes. nih.gov It is plausible that these same enzymes are involved in BDB metabolism. In vitro studies using human liver microsomes and recombinant human CYP450 isozymes could precisely map these pathways and determine kinetic parameters. nih.gov Such studies have indicated for MDMA and MDA that constitutive isozymes, rather than phenobarbital-inducible ones like CYP2B4, are primarily responsible for their oxidation. nih.gov

Beyond Phase I metabolism, the role of Phase II conjugation enzymes, such as catechol-O-methyltransferase (COMT) and glutathione (B108866) S-transferase (GST), needs thorough investigation. For MDMA, COMT is involved in detoxifying metabolites formed by CYP2D6, while GST helps detoxify metabolites from CYP3A4. nih.gov Determining whether BDB or its catechol metabolites undergo similar conjugation reactions is essential for a complete metabolic profile. This research would clarify the detoxification pathways and help identify potential drug-drug interactions.

| Enzyme Family | Known Role in Metabolism of Related Compounds (e.g., MDMA) | Potential Role in BDB Metabolism (Hypothesized) |

| Cytochrome P450 (CYP) 2D6 | Major enzyme in MDMA bioactivation and metabolism. nih.gov | Likely involved in the demethylenation of the methylenedioxy bridge and other oxidative transformations of BDB. |

| Cytochrome P450 (CYP) 3A4 | Contributes to MDMA bioactivation and metabolism. nih.gov | May play a role in the N-dealkylation of precursor compounds to form BDB and in the subsequent oxidation of BDB itself. |

| Cytochrome P450 (CYP) 1A2 | Minor role in MDMA metabolism. nih.gov | Potential minor pathway for BDB oxidation. |

| Catechol-O-methyltransferase (COMT) | Involved in the detoxification of catechol metabolites of MDMA formed by CYP2D6. nih.gov | Likely methylates catechol metabolites of BDB, facilitating their excretion. |

| Glutathione S-transferase (GST) | Detoxification of reactive metabolites of MDMA formed by CYP3A4. nih.gov | May conjugate with reactive quinone-type metabolites of BDB, preventing cellular damage. |

Exploration of Novel Structure-Activity Relationships for Potential Therapeutic Agent Discovery

The unique structure of this compound (BDB) presents an opportunity to explore novel structure-activity relationships (SAR) for therapeutic purposes. As the α-ethyl analog of MDA, BDB's structure can be systematically modified to probe interactions with neuroreceptors and transporters. wikipedia.org The goal of such research would be to design new molecules with tailored pharmacological profiles, potentially separating desired therapeutic effects from other activities.

One promising direction is the investigation of BDB analogues as potential adjuncts to psychotherapy, inspired by research on the related compound MDMA. nih.gov Studies have shown that MDMA can facilitate fear extinction learning in preclinical models, a process critical to exposure-based therapies for conditions like post-traumatic stress disorder (PTSD). nih.gov By synthesizing and evaluating novel derivatives of BDB, researchers could identify compounds that retain or enhance these pro-extinction effects while potentially having a different pharmacological profile. The SAR studies would focus on how modifications to the alkyl side chain, the amine group, and the phenyl ring affect affinity and efficacy at key targets like serotonin (B10506) transporters and receptors.

Exploring biased agonism at G-protein coupled receptors (GPCRs) represents another cutting-edge research avenue. Biased ligands can selectively activate certain intracellular signaling pathways over others, offering the potential for more specific therapeutic effects. nih.gov By creating a library of BDB derivatives and profiling their activity at receptors like the serotonin 5-HT2A and dopamine (B1211576) D2 receptors, it may be possible to identify biased ligands. nih.gov This could lead to the discovery of compounds with novel therapeutic potential for a range of neuropsychiatric disorders, moving beyond the traditional pharmacology of this chemical class.

Investigation of Long-Term Neurochemical Adaptations in Preclinical Models Following Exposure